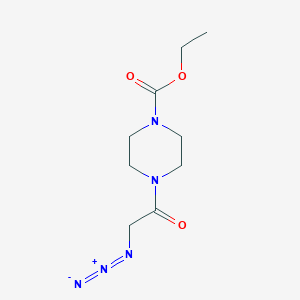

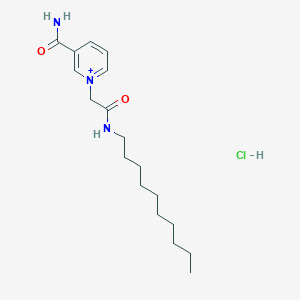

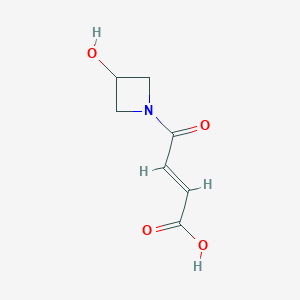

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Applications De Recherche Scientifique

Pharmaceutical Analysis

The azido group in compounds like 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole is crucial for the detection and quantification of impurities in pharmaceuticals. For instance, azido impurities in sartan drugs, which are angiotensin II receptor blockers, have been a concern due to their mutagenic potential. Analytical methods using UHPLC-UV-MS have been developed to achieve improved resolution and accurate analysis of such azido impurities .

Material Science

In material science, the azide group can participate in click chemistry reactions, known for their efficiency in forming new bonds. This suggests potential applications in developing new materials with specific properties, such as enhanced durability or biocompatibility .

Organic Synthesis

Organic azides are pivotal in synthesizing various heterocycles, which are fundamental structures in many drugs and agrochemicals. The azido group can be transformed into a variety of functional groups, facilitating the creation of complex organic molecules .

Analytical Chemistry

Azido compounds are used in analytical chemistry to develop sensitive and robust methods for detecting impurities in drugs. Techniques like LC-MS/MS are employed to ensure the safety and efficacy of pharmaceutical products by monitoring these impurities at very low levels .

Biochemistry

Azide-modified nucleosides and nucleotides are essential tools for bioorthogonal labeling and functionalization in biochemistry. They enable site-specific labeling of nucleic acids, which is crucial for studying DNA and RNA functions in vitro and in cells .

Environmental Science

The detection of azido impurities is also significant in environmental science. Monitoring and controlling these impurities prevent potential environmental contamination and assess the impact of pharmaceuticals on ecosystems .

Chemical Engineering

In chemical engineering, azido compounds are involved in process optimization and the development of new manufacturing methods. They play a role in the synthesis of intermediates and active pharmaceutical ingredients, ensuring that production processes are efficient and environmentally friendly .

Biotechnology

The azido group’s reactivity is exploited in biotechnology for modifying biomolecules, which can lead to advancements in areas such as drug delivery, diagnostic assays, and the development of novel biocompatible materials .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(azidomethyl)-2-ethyl-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-3-7-10-5(2)6(12-7)4-9-11-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVVANRGFWEIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)

![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)